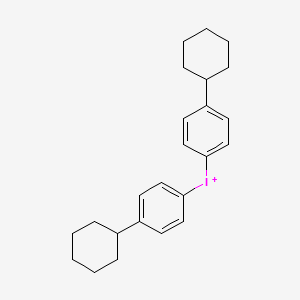![molecular formula C18H18ClNO3 B14362528 N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide CAS No. 90234-54-1](/img/structure/B14362528.png)
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide is a synthetic organic compound characterized by the presence of a chloro and methoxy group on a phenyl ring, a methyl group attached to the nitrogen atom, and a prop-2-en-1-yloxy group attached to the benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 3-(prop-2-en-1-yloxy)benzoic acid.
Amide Bond Formation: The amide bond is formed by reacting 3-chloro-4-methoxyaniline with 3-(prop-2-en-1-yloxy)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Methylation: The resulting intermediate is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential antimicrobial agents.
Materials Science: The compound’s unique structure makes it a candidate for studying its electronic and optical properties.
Biological Studies: It can be used to investigate its effects on various biological pathways and molecular targets.
作用机制
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to antimicrobial effects . The exact pathways and molecular targets would depend on the specific application and require further research.
相似化合物的比较
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- N-(1,3-Benzodioxol-5-yl)-3-chloropropanamide
- 3-Chloro-N-(2,4-dimethoxyphenyl)propanamide
Uniqueness
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct electronic and steric properties compared to other similar compounds
属性
CAS 编号 |
90234-54-1 |
|---|---|
分子式 |
C18H18ClNO3 |
分子量 |
331.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-methoxyphenyl)-N-methyl-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H18ClNO3/c1-4-10-23-15-7-5-6-13(11-15)18(21)20(2)14-8-9-17(22-3)16(19)12-14/h4-9,11-12H,1,10H2,2-3H3 |
InChI 键 |
VOKVZELBYVTYML-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC(=C(C=C1)OC)Cl)C(=O)C2=CC(=CC=C2)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
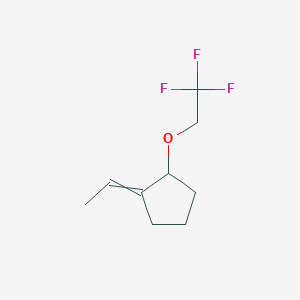
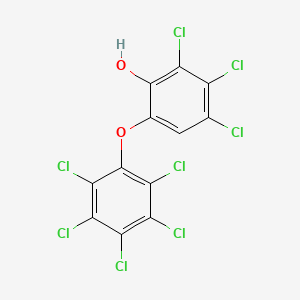
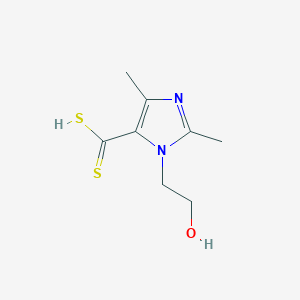
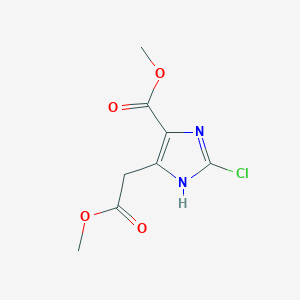


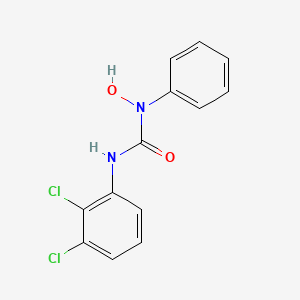

![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
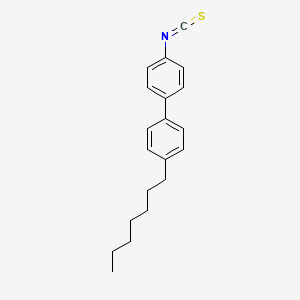
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)
